REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[CH:4][C:3]=1[C:9](=[O:11])[CH3:10].C(=O)([O-])[O-].[K+].[K+].Cl[CH2:19][CH:20]=[C:21]([CH3:23])[CH3:22].Cl>O1CCCC1>[OH:1][C:2]1[C:7]([CH2:19][CH:20]=[C:21]([CH3:23])[CH3:22])=[C:6]([OH:8])[CH:5]=[CH:4][C:3]=1[C:9](=[O:11])[CH3:10] |f:1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
149.9 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=CC(=C1)O)C(C)=O
|
Name
|
|
Quantity
|
409.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
ClCC=C(C)C
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature in a nitrogen current for 5 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added to the solution
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
CUSTOM
|
Details
|
The solvent was removed from the ether
|
Type
|
EXTRACTION
|
Details
|
extract by distillation
|
Type
|
ADDITION
|
Details
|
Then, 800 ml of hexane was added to the obtained residue
|
Type
|
CUSTOM
|
Details
|
the hexanesoluble substance was removed by decantation
|
Reaction Time |
5 d |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=CC(=C1CC=C(C)C)O)C(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |